molecular formula C12H17NO4 B11073294 3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one

3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one

Cat. No.: B11073294
M. Wt: 239.27 g/mol
InChI Key: YWADNMINTJXLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H17NO4. This compound is characterized by its pyranone core structure, which is substituted with a butyryl group, a hydroxyethylamino group, and a methyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control standards. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit unique biological activities .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-butanoyl-4-(2-hydroxyethylamino)-6-methylpyran-2-one

InChI

InChI=1S/C12H17NO4/c1-3-4-10(15)11-9(13-5-6-14)7-8(2)17-12(11)16/h7,13-14H,3-6H2,1-2H3

InChI Key

YWADNMINTJXLEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.